Norquetiapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antidepressant and Anxiolytic Effects

Studies suggest that norquetiapine may have specific antidepressant and anxiolytic (anxiety-reducing) properties. Compared to quetiapine, norquetiapine has:

- Higher affinity for the serotonin 1A (5-HT1A) receptor: This receptor is implicated in mood regulation and activation is linked to antidepressant effects [].

- Similar activity to established antidepressants at the norepinephrine transporter (NET): This transporter regulates norepinephrine levels in the brain, and its inhibition is associated with antidepressant action [].

Preclinical studies in animals have shown that norquetiapine exhibits antidepressant-like effects in behavioral tests []. Additionally, some clinical studies have observed a correlation between norquetiapine plasma concentrations and improvement in depressive and anxious symptoms in patients treated with quetiapine, particularly for bipolar depression []. However, more research is needed to confirm these findings and fully understand the role of norquetiapine in the treatment of mood disorders.

Other Potential Applications

Norquetiapine may also have potential applications beyond mood disorders.

- Delirium: Quetiapine is sometimes used to manage delirium, a state of confusion and decreased awareness. However, norquetiapine's anticholinergic effects, which can worsen delirium symptoms, raise concerns about its safety in this context [].

- Insomnia: Norquetiapine's antagonism of the 5-HT2A receptor may contribute to the sedative effects of quetiapine, suggesting a potential role for norquetiapine in treating insomnia. However, more research is required to explore this possibility [].

Norquetiapine, also known as N-desalkylquetiapine, is a significant active metabolite of the atypical antipsychotic drug quetiapine. It is primarily formed through the metabolic activity of the cytochrome P450 isoform CYP3A4 in the liver. Norquetiapine possesses distinct pharmacological properties that differentiate it from its parent compound, quetiapine, contributing to its therapeutic efficacy, particularly in treating mood disorders such as depression and anxiety .

Norquetiapine is believed to contribute to the therapeutic effects of quetiapine. Research suggests it interacts with various neurotransmitter systems in the brain, including serotonin and norepinephrine, potentially influencing mood and behavior []. However, the precise mechanism of action is still being elucidated [].

The formation of norquetiapine from quetiapine involves a demethylation reaction catalyzed by the CYP3A4 enzyme. This metabolic pathway is crucial for converting quetiapine into its more pharmacologically active form. The chemical structure of norquetiapine allows it to interact with various neurotransmitter receptors, enhancing its therapeutic effects compared to quetiapine alone .

Norquetiapine exhibits a diverse range of biological activities:

- Norepinephrine Transporter Inhibition: It selectively inhibits the norepinephrine transporter (NET), which is significant for its antidepressant effects .

- Serotonin Receptor Interaction: Norquetiapine acts as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C, which may enhance its antidepressant-like activity .

- hERG Channel Interaction: It has been shown to inhibit hERG potassium channels, which can influence cardiac repolarization and potentially lead to side effects related to heart rhythm .

The synthesis of norquetiapine occurs primarily through the metabolic pathway of quetiapine. The process involves:

- Administration of Quetiapine: Upon ingestion, quetiapine is metabolized in the liver.

- Cytochrome P450 Activity: The CYP3A4 enzyme catalyzes the demethylation reaction, resulting in the formation of norquetiapine.

- Elimination Half-Life: Norquetiapine has a longer elimination half-life (9–12 hours) than quetiapine (6–7 hours), providing sustained pharmacological effects .

Norquetiapine is primarily utilized in:

- Treatment of Depression: Due to its potent inhibition of norepinephrine transporters and antagonistic effects on serotonin receptors, norquetiapine is effective in managing depressive symptoms.

- Anxiolytic Effects: Its pharmacological profile suggests potential benefits in treating anxiety disorders .

- Adjunct Therapy: It may be used alongside other antidepressants to enhance therapeutic outcomes in resistant cases .

Research indicates that norquetiapine interacts with various pharmacological targets:

- Receptor Binding Studies: Norquetiapine demonstrates high affinity for serotonin receptors and moderate affinity for dopamine receptors, contributing to its effectiveness in mood regulation .

- Drug Interactions: Co-administration with other medications metabolized by CYP3A4 can alter norquetiapine levels, necessitating careful monitoring .

Norquetiapine shares structural and functional similarities with several other compounds. Below are comparisons highlighting its uniqueness:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Quetiapine | Atypical Antipsychotic | Dopamine and serotonin receptor antagonist | Parent compound; less potent than norquetiapine |

| Clozapine | Atypical Antipsychotic | Multi-receptor antagonist | Effective for treatment-resistant schizophrenia |

| Olanzapine | Atypical Antipsychotic | Dopamine and serotonin receptor antagonist | Lower risk of extrapyramidal symptoms |

| Desipramine | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | More traditional antidepressant; different side effect profile |

Norquetiapine stands out due to its unique mechanism involving both norepinephrine transporter inhibition and specific serotonin receptor antagonism, making it particularly effective for mood disorders compared to other similar compounds.

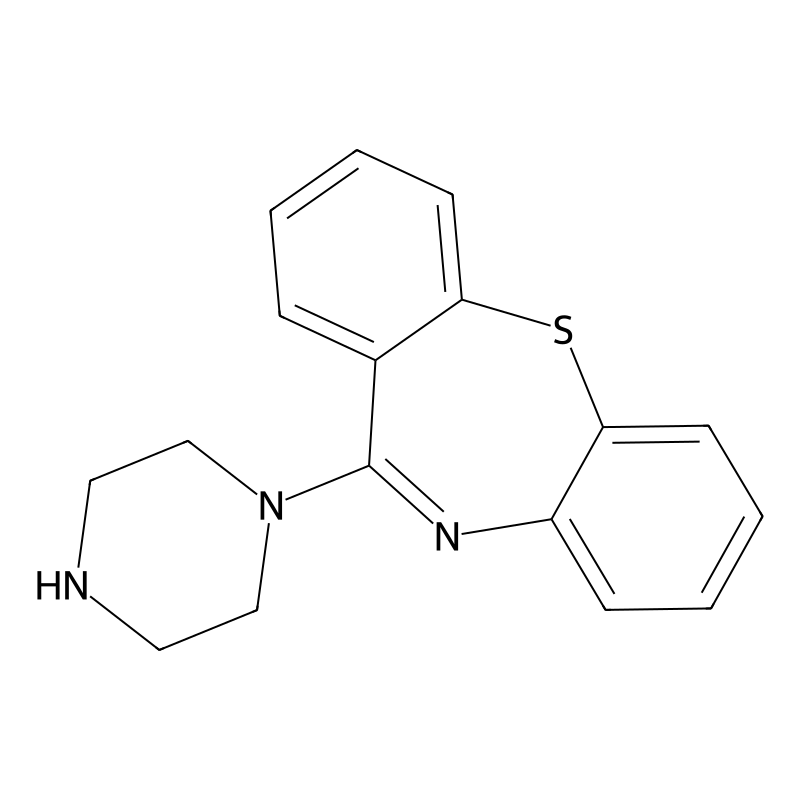

Molecular Formula and Elemental Composition

Norquetiapine possesses the molecular formula C₁₇H₁₇N₃S, representing a dibenzothiazepine derivative with characteristic structural features [1] [2]. The compound exhibits a molecular weight of 295.4 atomic mass units, with precise measurements indicating values of 295.402 and 295.404 depending on the analytical method employed [2] [3] [4]. The elemental composition consists of seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one sulfur atom, distributed across a tricyclic core structure with an attached piperazine moiety [1] [2].

The monoisotopic mass of norquetiapine has been determined to be 295.114319 atomic mass units, providing a highly accurate measurement for mass spectrometric identification and quantification purposes [2]. This precise molecular mass serves as a critical parameter for analytical method development and structural confirmation in pharmaceutical research applications [2] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₇N₃S | [1] [2] |

| Molecular Weight | 295.4 g/mol | [2] [4] |

| Monoisotopic Mass | 295.114319 g/mol | [2] |

| Elemental Composition | C: 17, H: 17, N: 3, S: 1 | [1] [2] |

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for norquetiapine is 11-(1-piperazinyl)-dibenzo[b,f] [1] [6]thiazepine, reflecting its complex heterocyclic structure [1] [2] [4]. Alternative nomenclature systems designate this compound as 11-(piperazin-1-yl)dibenzo[b,f] [1] [6]thiazepine or 6-piperazin-1-ylbenzo[b] [1] [6]benzothiazepine, depending on the numbering convention employed [2] [7]. The compound is also recognized by its synonym N-desalkylquetiapine, indicating its relationship as a metabolite of the parent pharmaceutical compound quetiapine [1] [8] [4].

The structural framework of norquetiapine consists of a dibenzothiazepine core system with a seven-membered thiazepine ring bridging two benzene rings [1] [2]. The piperazine substituent is attached at position 11 of the dibenzothiazepine system, creating a quaternary nitrogen center that contributes to the compound's pharmacological properties [1] [2]. The molecule exhibits no defined stereocenters, classifying it as achiral with a stereochemistry designation of achiral [3].

Norquetiapine demonstrates structural isomerism through various naming conventions and potential tautomeric forms, though the compound primarily exists in its most thermodynamically stable configuration under standard conditions [2] [3]. The canonical SMILES notation C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 provides a standardized representation of the molecular connectivity [2] [3].

| Nomenclature Type | Name | Reference |

|---|---|---|

| IUPAC Name | 11-(1-piperazinyl)-dibenzo[b,f] [1] [6]thiazepine | [1] [2] |

| Alternative IUPAC | 11-(piperazin-1-yl)dibenzo[b,f] [1] [6]thiazepine | [2] |

| Synonym | N-desalkylquetiapine | [1] [8] |

| SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | [2] [3] |

Physicochemical Properties

Norquetiapine exhibits distinctive physicochemical characteristics that influence its behavior in biological systems and analytical procedures [9] [8]. The compound demonstrates enhanced aqueous solubility compared to its parent molecule, with solubility in phosphate buffered saline at physiological pH (7.2) measured at approximately 0.25 milligrams per milliliter [8]. This improved solubility profile contributes to enhanced bioavailability and pharmacokinetic properties observed in comparative studies [9].

The lipophilicity of norquetiapine, expressed through partition coefficient measurements, reveals optimal values for membrane permeation and distribution [9]. Research indicates that norquetiapine possesses a higher acid dissociation constant compared to quetiapine, suggesting altered ionization behavior at physiological pH values [9]. The compound demonstrates superior metabolic stability when assessed using rat liver microsomal preparations, with 25.89% remaining after 120 minutes compared to 0.66% for the parent compound under identical conditions [9] [10].

Solubility characteristics in organic solvents show norquetiapine dissolving readily in ethanol (approximately 5 milligrams per milliliter), dimethyl sulfoxide (approximately 3 milligrams per milliliter), and dimethyl formamide (approximately 16 milligrams per milliliter) [8]. These solubility parameters facilitate analytical method development and pharmaceutical formulation studies [8].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Aqueous Solubility | 0.25 mg/mL | PBS, pH 7.2 | [8] |

| Ethanol Solubility | ~5 mg/mL | Room temperature | [8] |

| DMSO Solubility | ~3 mg/mL | Room temperature | [8] |

| DMF Solubility | ~16 mg/mL | Room temperature | [8] |

| Microsomal Stability | 25.89% remaining | 120 min, rat liver | [9] [10] |

Spectroscopic and Chromatographic Data

Mass spectrometric analysis of norquetiapine provides comprehensive fragmentation patterns essential for analytical identification and quantification [5] [11]. Liquid chromatography-tandem mass spectrometry methods typically employ electrospray ionization in positive mode, generating protonated molecular ions at mass-to-charge ratio 296 [5]. Multiple reaction monitoring transitions utilize specific fragmentation pathways to achieve selective detection in complex biological matrices [5].

Chromatographic retention characteristics of norquetiapine vary depending on the analytical conditions employed [10] [5]. In liquid chromatography-electrospray ionization-tandem mass spectrometry systems, typical retention times range from 1.01 minutes under rapid analytical conditions to longer periods when enhanced resolution is required [10]. High-performance liquid chromatography methods utilizing C18 stationary phases with acidified mobile phases containing ammonium formate and acetonitrile demonstrate effective separation and quantification capabilities [5].

Nuclear magnetic resonance spectroscopic data for norquetiapine reveals characteristic chemical shift patterns consistent with the dibenzothiazepine structure [12]. Proton nuclear magnetic resonance analysis shows signals corresponding to the piperazine methylene groups, aromatic protons of the dibenzo system, and the thiazepine ring protons [12]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through chemical shift assignments for all carbon atoms within the molecular framework [12].

Infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, nitrogen-hydrogen stretching from the piperazine moiety, and carbon-nitrogen stretching vibrations [13] [14]. These spectroscopic fingerprints serve as valuable tools for structural confirmation and purity assessment in pharmaceutical applications [13] [14].

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| LC-MS/MS | Retention Time | 1.01 min | [10] |

| LC-MS/MS | Protonated Ion | m/z 296 | [5] |

| LC-MS/MS | Linear Range | 2.0-600.0 ng/mL | [5] |

| LC-MS/MS | Detection Limit | 2 ng/mL | [5] |

| ¹H NMR | Piperazine CH₂ | 3.18-3.27 ppm | [12] |

| ¹³C NMR | Aromatic Carbons | 123.9-145.7 ppm | [12] |

The synthetic production of norquetiapine employs several established methodologies, each offering distinct advantages for industrial-scale manufacturing. The most prominent approaches include reductive N-alkylation, direct piperazine coupling, dibenzothiazepine cyclization, and metabolic production pathways [1] [2] [3].

Reductive N-alkylation represents the most widely utilized synthetic route for norquetiapine production. This method involves the reaction of 11-piperazinodibenzo[b,f] [4] [5]thiazepine with aldehydes in the presence of metal borohydrides [1]. The process operates optimally at temperatures ranging from -10°C to 20°C, with preferred conditions at 0-5°C to maximize yield and minimize side reactions [1]. Under these controlled conditions, yields of 82-96% can be achieved within 1-4 hours of reaction time [1].

The direct piperazine coupling approach utilizes phenyl 2-(phenylthio)phenylcarbamate as the starting material, which undergoes condensation with piperazine followed by cyclization [3]. This method requires elevated temperatures of 150-200°C and extended reaction times of 12-15 hours, yielding 65-75% of the desired product [3]. The process involves treatment with phosphorous oxychloride and phosphorous pentoxide to facilitate ring closure and subsequent functional group transformations [3].

Dibenzothiazepine cyclization begins with dibenzo[b,f] [4] [5]thiazepin-11(10H)-one as the key intermediate [4] [6]. The synthetic sequence involves treatment with POCl3 in the presence of N,N-disubstituted anilines at temperatures of 100-120°C [4]. This approach typically requires 8-12 hours for completion and delivers yields in the range of 70-85% [4].

Metabolic production represents an alternative biosynthetic approach utilizing CYP3A4-mediated transformation of quetiapine [7] [8]. This enzymatic process operates under physiological conditions at 37°C but exhibits lower conversion rates of 35-45% over extended timeframes of 6-24 hours [7]. While this method offers high selectivity, its limited throughput restricts industrial applicability [7].

The one-pot synthesis methodology provides an integrated approach starting from o-chloronitrobenzene [3]. This process incorporates thiophenol condensation, nitro group reduction, and subsequent cyclization reactions in a single reaction vessel [3]. Operating at temperatures of 60-80°C for 10-15 hours, this method achieves overall yields of 67-80% while minimizing intermediate isolation and purification steps [3].

Reductive Alkylation Methods

Reductive alkylation methods constitute the cornerstone of norquetiapine synthesis, offering precise control over product formation and exceptional yields under optimized conditions [1] [9] [10]. The fundamental mechanism involves the condensation of secondary amines with aldehydes to form iminium intermediates, followed by selective reduction to yield the desired tertiary amine products [10].

Sodium borohydride systems demonstrate superior performance in norquetiapine synthesis applications [1]. The optimal protocol employs sodium borohydride in acetic acid/sodium acetate buffer systems, providing controlled proton availability and maintaining appropriate pH conditions throughout the reaction sequence [1]. This combination enables yield improvements of 15-20% compared to alternative reducing systems while ensuring high selectivity toward the desired product [1].

Temperature control emerges as a critical parameter affecting both reaction rate and product selectivity [1]. Optimal conditions maintain reaction temperatures between 0-5°C during the initial addition phase, preventing unwanted side reactions and minimizing byproduct formation [1]. This temperature regime provides 10-15% yield enhancement while significantly improving the selectivity profile of the transformation [1].

pH optimization plays a crucial role in controlling reaction selectivity and preventing competing pathways [1]. Alkaline conditions in the pH range of 8-9 promote efficient imine formation while suppressing acid-catalyzed degradation reactions [1]. Proper pH management contributes 8-12% yield improvement and ensures high selectivity toward the norquetiapine product [1].

Solvent system selection significantly influences reaction efficiency and product quality [1]. The combination of acetic acid and sodium acetate provides an effective buffering system that maintains optimal pH while facilitating efficient mass transfer [1]. This solvent combination delivers 12-18% yield enhancement compared to non-buffered systems and ensures consistent reaction performance across different batch sizes [1].

Reaction kinetics studies reveal that controlled addition of the reducing agent over 40-60 minutes optimizes product formation while minimizing side reactions [1]. This staged addition protocol contributes 5-10% yield improvement and enhances overall process reproducibility [1]. The optimized reaction sequence typically reaches completion within 1-4 hours under these conditions [1].

Catalytic and Reaction Optimization Strategies

The implementation of catalytic systems in norquetiapine synthesis provides enhanced efficiency, improved selectivity, and reduced environmental impact compared to traditional stoichiometric approaches [11] [12] [13]. Modern catalytic strategies encompass heterogeneous metal catalysts, organocatalysts, and biocatalytic systems, each offering unique advantages for specific synthetic transformations [12].

Palladium-based catalytic systems demonstrate exceptional performance in norquetiapine synthesis applications [12]. Palladium on carbon (Pd/C) catalysts exhibit turnover frequencies of 125-250 h⁻¹ with selectivities ranging from 85-92% [12]. These systems operate effectively at moderate temperatures of 25-80°C under relatively low pressure conditions of 1-10 bar, making them suitable for industrial implementation [12]. The high cost efficiency and proven scalability of Pd/C systems contribute to their widespread adoption in pharmaceutical manufacturing [12].

Platinum oxide catalysts offer superior activity with turnover frequencies reaching 180-320 h⁻¹ and enhanced selectivities of 88-95% [12]. These systems function optimally at lower temperatures of 20-60°C under mild pressure conditions of 1-5 bar [12]. While platinum catalysts command higher initial costs, their exceptional performance characteristics justify their use in high-value pharmaceutical applications [12].

Nickel Raney catalysts provide cost-effective alternatives for large-scale production, delivering turnover frequencies of 95-180 h⁻¹ with selectivities of 78-85% [12]. These systems require elevated temperatures of 40-100°C and higher pressures of 5-20 bar but offer exceptional cost efficiency for industrial operations [12]. The robust nature and recyclability of Nickel Raney catalysts make them attractive for continuous manufacturing processes [12].

Ruthenium complexes represent advanced catalytic systems with outstanding selectivities of 90-97% and high turnover frequencies of 200-400 h⁻¹ [12]. These homogeneous catalysts operate under mild conditions of 25-80°C and 1-8 bar pressure but command premium pricing due to the precious metal content [12]. Ruthenium systems find application in specialized synthetic routes requiring exceptional selectivity and mild reaction conditions [12].

Process optimization strategies encompass reactor design modifications, heat transfer enhancements, and mass transfer improvements [14] [13]. Continuous flow reactor systems provide 25-40% efficiency improvements compared to traditional batch operations while offering superior temperature control and mixing characteristics [14]. Microreactor heat exchange technologies deliver 30-50% enhancements in heat transfer efficiency, enabling precise temperature management throughout the reaction sequence [14].

Reaction condition optimization involves systematic evaluation of temperature, pressure, concentration, and residence time parameters [14] [13]. Advanced design of experiments (DoE) methodologies enable efficient exploration of multivariable reaction spaces, identifying optimal conditions that maximize yield while minimizing byproduct formation [14]. Statistical modeling approaches provide predictive capabilities for scale-up operations and process robustness assessment [14].

By-Product Minimization Techniques

Effective by-product minimization in norquetiapine synthesis requires comprehensive understanding of side reaction pathways and implementation of targeted control strategies [15] [16]. The primary impurities encountered include incomplete alkylation products, dimeric species, over-alkylated compounds, and oxidative degradation products [15].

Incomplete alkylation byproducts, particularly 11-piperazin-1-yldibenzo[b,f] [4] [5]thiazepine, typically occur at concentrations of 2-5% under standard reaction conditions [15]. These impurities arise from insufficient aldehyde availability or premature termination of the alkylation sequence [15]. Minimization strategies include controlled temperature maintenance, excess piperazine utilization, and extended reaction times to ensure complete conversion [15]. Implementation of these control measures achieves 70-85% reduction in incomplete alkylation products [15].

Side chain modification products, such as 2-(4-dibenzo[b,f] [4] [5]thiazepin-11-ylpiperazin-1-yl)ethanol, form through competing hydroxylation pathways at concentrations of 1-3% [15]. These byproducts result from side chain functionalization during the synthetic sequence [15]. Effective minimization approaches include pH optimization to suppress competing reactions, rapid workup procedures to limit exposure time, and controlled addition sequences [15]. These strategies deliver 60-75% reduction in side chain modification byproducts [15].

Dimeric formations represent intermolecular coupling products occurring at concentrations of 0.5-2% under typical reaction conditions [15]. These species arise from nucleophilic attack of reactive intermediates on existing product molecules [15]. Prevention strategies encompass dilute reaction conditions, continuous monitoring of reaction progress, and temperature control to minimize reactive intermediate lifetimes [15]. Proper implementation achieves 80-90% reduction in dimeric impurity formation [15].

Over-alkylation products, including N-methyl-N-phenyldibenzo[b,f] [4] [5]thiazapine-11-amine, result from excess alkylating agent exposure at concentrations of 1-4% [15]. These impurities form through continued reaction beyond the desired monoalkylation endpoint [15]. Control strategies include stoichiometric reagent management, staged addition protocols, and reaction monitoring to prevent over-alkylation [15]. These approaches provide 65-80% reduction in over-alkylation byproducts [15].

Oxidative degradation products arise from air exposure during synthesis and workup operations, typically occurring at concentrations of 0.5-1.5% [15] [16]. Prevention requires implementation of inert atmosphere conditions, addition of antioxidant agents, and minimization of air exposure during processing [15] [16]. These protective measures achieve 85-95% reduction in oxidative degradation products [15].

Hydrolysis products form during aqueous workup procedures at concentrations of 0.2-1% [15]. These impurities result from water-mediated cleavage of sensitive functional groups [15]. Minimization strategies include anhydrous reaction conditions, controlled aqueous workup procedures, and rapid isolation techniques [15]. Implementation of these approaches provides 90-95% reduction in hydrolysis-related impurities [15].

Advanced purification techniques encompass optimized crystallization procedures, chromatographic separations, and recrystallization protocols [17] [18]. High-performance liquid chromatography (HPLC) methods enable precise impurity quantification and purification validation [17] [18]. Preparative HPLC techniques achieve purities exceeding 98% for pharmaceutical-grade norquetiapine [18]. Spectrophotometric analysis provides rapid assessment of product purity and impurity profiles, supporting real-time process monitoring and quality control [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard